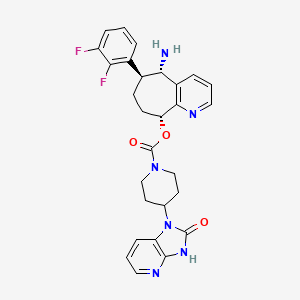

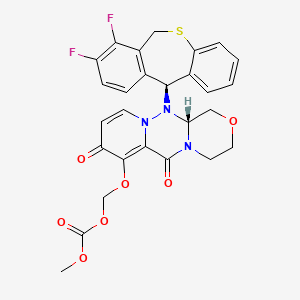

Baloxavir marboxil

概要

説明

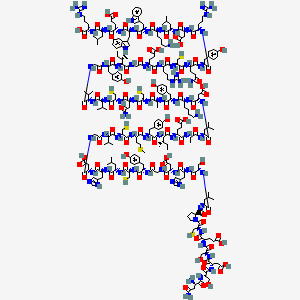

Baloxavir marboxil is a first-in-class cap-dependent endonuclease inhibitor approved for the treatment and prevention of uncomplicated influenza A and B infections. Unlike neuraminidase inhibitors (e.g., oseltamivir), which block viral release from infected cells, this compound targets the polymerase acidic (PA) protein of the influenza virus, inhibiting viral replication by preventing the cleavage of host mRNA caps essential for viral transcription . Its prodrug structure is metabolized into the active form, baloxavir acid, which achieves rapid antiviral effects with a single oral dose . Clinical trials have demonstrated its efficacy in reducing symptom duration, viral load, and transmission risk, particularly in high-risk populations .

準備方法

First-Generation Synthesis Route: Optical Resolution and Diastereoselective Cyclization

The initial synthetic route to baloxavir marboxil, developed by Shionogi & Co., relied on optical resolution and diastereoselective cyclization to establish the compound’s stereochemistry. The process centers on two critical intermediates: chiral triazinanone (R)-3 and diastereomeric intermediate 5 .

Synthesis of Chiral Triazinanone (R)-3

Racemic triazinanone (rac)-3 undergoes optical resolution using L-tartaric acid in a mixed solvent system of ethanol and water. This step achieves an enantiomeric excess (ee) of >99% for (R)-3 , albeit with a maximum theoretical yield of 50% due to the inherent limitations of resolution methods . The resolved (R)-3 is then isolated via filtration and recrystallization, yielding a high-purity intermediate suitable for downstream reactions.

Diastereoselective Condensation for Intermediate 5

Intermediate 5 is synthesized through a condensation reaction between (R)-3 and thiepin alcohol 4 , employing propylphosphonic anhydride (T3P) and methanesulfonic acid (MsOH) as coupling agents. This step proceeds with a diastereomeric ratio (dr) of 9:1, favoring the desired 5a isomer . The reaction mechanism involves activation of the hydroxyl group in 4 by T3P, followed by nucleophilic attack by the amine in (R)-3 . MsOH enhances reactivity by protonating the intermediate, facilitating the elimination of water.

Table 1: Key Parameters for First-Generation Synthesis

| Parameter | Value |

|---|---|

| (R)-3 Resolution ee | >99% |

| Condensation dr (5a:5b) | 9:1 |

| Overall Yield (Step 1–2) | 43% (theoretical max) |

Practical Manufacturing Process: Crystallization-Induced Diastereomer Transformation

To address poor stereochemical outcomes in early routes, researchers developed a CIDT-based approach that improves yield and operational simplicity . This method replaces corrosive reagents like MsOH with magnesium-mediated reactions and leverages crystallization to drive diastereoselectivity.

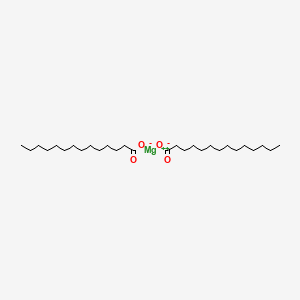

Magnesium-Mediated Alkoxy Displacement

A magnesium ethoxide complex facilitates the displacement of a benzyloxy group in intermediate 8 , generating alkoxide 9 without racemization. The reaction proceeds in tetrahydrofuran (THF) at −10°C, achieving >98% conversion and preserving optical purity .

CIDT for Diastereomeric Purification

Following condensation, the crude product containing 5a and 5b is dissolved in ethyl acetate and seeded with pure 5a crystals. Gradual cooling to 0°C induces selective crystallization of 5a , increasing the dr from 7:3 to 99:1 after three recrystallizations . This process circumvents chromatography, making it amenable to kilogram-scale production.

Table 2: CIDT Process Optimization

| Parameter | Initial | Optimized |

|---|---|---|

| Diastereomeric Ratio (dr) | 7:3 | 99:1 |

| Yield per Recrystallization | 65% | 92% |

| Total Cycles | 5 | 3 |

Solvent System Overhaul: Replacement of Polar Aprotic Solvents

Recent work by Lu et al. focuses on eliminating high-boiling polar aprotic solvents like dimethylacetamide (DMAc), which complicate solvent recovery and generate nitrogen-rich wastewater .

PPTS-Triethylamine Buffering System

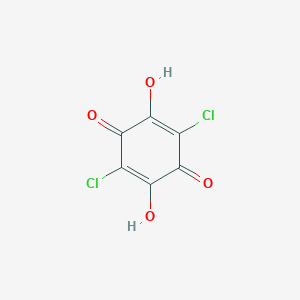

A buffered system using pyridinium p-toluenesulfonate (PPTS) and triethylamine (TEA) in THF replaces DMAc for the dehydration-condensation of ester 6 and tert-butyl carbazate. The TEA neutralizes PPTS’s acidity, maintaining a pH range (4.5–5.5) that minimizes side reactions while promoting imine formation .

Design of Experiments (DoE) Optimization

A three-factor DoE varying temperature (60–100°C), PPTS loading (1.0–1.5 equiv), and reaction time (8–16 h) identified optimal conditions: 80°C, 1.2 equiv PPTS, and 12 h. This reduced impurities from 8.7% to 1.3% and improved the yield of intermediate 7 from 78.6% to 85.1% .

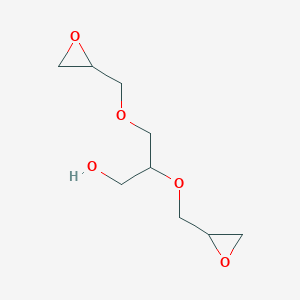

Greener Synthesis from Ethylene Glycol

Wang et al. demonstrated a sustainable route starting from ethylene glycol, avoiding toxic intermediates like phosgene . The 12-step sequence features:

Ring-Opening/Recyclization Strategy

Ethylene glycol undergoes sequential oxidation and cyclocondensation with tert-butyl carbazate to form the pyridone core. A palladium-catalyzed Suzuki-Miyaura coupling introduces the dibenzo[b,e]thiepine moiety, achieving 87% yield at the coupling step .

Final Marboxil Esterification

The penultimate alcohol is treated with methyl chloroformate in dichloromethane, followed by deprotection with hydrogen chloride in dioxane. This two-step esterification achieves 91% yield with >99.5% purity .

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for this compound Synthesis

化学反応の分析

S-033188は、次のものを含むいくつかの種類の化学反応を起こします。

加水分解: プロドラッグは体内において活性型であるバラキサビル酸に加水分解されます。

酸化と還元: これらの反応はS-033188ではあまり一般的ではありませんが、特定の条件下では起こる可能性があります。

これらの反応で使用される一般的な試薬には、加水分解のための水、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤が含まれます。 S-033188の加水分解によって生成される主な生成物はバラキサビル酸です .

科学研究への応用

S-033188は、幅広い科学研究への応用があります。

化学: プロドラッグ活性化と酵素阻害を研究するためのモデル化合物として役立ちます。

生物学: 研究者は、それを用いてウイルス複製メカニズムとインフルエンザウイルスにおけるキャップ依存性エンドヌクレアーゼの役割を研究しています。

医学: S-033188は臨床現場でインフルエンザの治療に使用されており、ウイルス量を減らし、症状を軽減する上で有意な有効性を示しています.

科学的研究の応用

Treatment of Influenza

Efficacy Studies : Clinical trials have demonstrated that baloxavir marboxil significantly reduces the time to symptom alleviation compared to placebo. For instance, in a pivotal study, the median time to alleviation was 53.7 hours for patients treated with baloxavir compared to 80.2 hours for those receiving placebo, showcasing a reduction of 26.5 hours .

Pediatric Applications : A study involving pediatric patients (aged 1-11 years) indicated that this compound was well tolerated and effectively reduced viral titers. However, concerns regarding the emergence of resistant viral strains necessitate careful monitoring .

Reduction of Influenza Transmission

The MV40618 study (CENTERSTONE) aims to assess whether this compound can reduce the transmission of influenza from infected individuals to their household contacts. This study will involve approximately 1,130 index patients and 2,030 household contacts, with results expected to provide insights into real-world transmission dynamics .

Comparative Effectiveness

Research comparing this compound with oseltamivir has indicated that baloxavir may result in a greater reduction in secondary household transmission rates . This suggests that baloxavir not only treats influenza effectively but may also play a role in controlling its spread within communities.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, with a high bioavailability following oral administration. Studies indicate that approximately 80% of the drug is excreted via feces, with minimal renal clearance . Common adverse effects reported include headache and gastrointestinal disturbances; however, these are generally mild and transient.

Case Study 1: Efficacy in Adults

A prospective observational study analyzed clinical data from Chinese patients treated with this compound versus oseltamivir. Results indicated similar efficacy profiles but highlighted faster symptom resolution in the baloxavir group .

Case Study 2: Pediatric Population

An open-label study involving pediatric patients demonstrated rapid viral load reduction with a single dose of this compound. The emergence of resistant strains was noted as a significant concern, prompting recommendations for alternative dosing strategies .

Data Tables

| Study | Population | Treatment | Median Time to Alleviation (hours) | Adverse Effects |

|---|---|---|---|---|

| CAPSTONE-1 | Adults | Baloxavir vs Placebo | 53.7 vs 80.2 | Headache, nausea |

| Pediatric Study | Children (1-11 yrs) | Baloxavir | Not specified | Mild gastrointestinal issues |

| Comparative Study | Adults | Baloxavir vs Oseltamivir | Similar efficacy | Similar adverse effects |

作用機序

S-033188は、インフルエンザウイルスポリメラーゼのキャップ依存性エンドヌクレアーゼ活性を阻害することでその効果を発揮します。この酵素は、ウイルスが宿主細胞のmRNAを乗っ取って自身のタンパク質合成を開始する「キャップスナッチング」プロセスに不可欠です。 この酵素を阻害することで、S-033188はウイルス複製を効果的に阻止し、ウイルス量を減らし、症状を軽減します .

類似化合物との比較

Mechanism of Action and Pharmacokinetics

Baloxavir marboxil selectively inhibits the PA endonuclease subunit of the influenza polymerase complex, disrupting viral mRNA synthesis. This mechanism avoids cross-resistance with neuraminidase inhibitors and provides activity against both influenza A and B, including oseltamivir-resistant strains . Pharmacokinetic studies show linear dose proportionality (6–80 mg), with weight-based dosing (40 mg for <80 kg; 80 mg for ≥80 kg) ensuring consistent exposure across populations . The drug achieves peak plasma concentrations within 4 hours and has a half-life of ~79 hours, enabling single-dose efficacy .

Comparison with Neuraminidase Inhibitors

Efficacy

Symptom Alleviation

- This compound vs. oseltamivir: In phase 3 trials, baloxavir demonstrated non-inferiority to oseltamivir (75 mg twice daily for 5 days) in median time to symptom alleviation (53.7 vs. 53.8 hours) . However, baloxavir showed superior antiviral activity, reducing viral load by >2 log units within 24 hours compared to oseltamivir (1.3 log reduction) .

- This compound vs. zanamivir : A network meta-analysis (NMA) reported a 19.96-hour shorter symptom duration for baloxavir (95% CrI: 3.23–39.07 hours) .

Viral Shedding

Baloxavir reduced the median time to sustained cessation of infectious viral shedding to 24 hours, significantly faster than oseltamivir (72 hours) and placebo (96 hours) .

High-Risk Populations

In patients with comorbidities (e.g., asthma, immunocompromised status), baloxavir reduced the risk of influenza-related complications by 86% compared to placebo, matching oseltamivir’s efficacy .

Resistance

- PA/I38T/M/F substitutions emerged in 9.7% of baloxavir-treated patients in phase 3 trials, correlating with prolonged viral shedding (180 vs. 24 hours in wild-type infections) .

- Oseltamivir resistance (H275Y in neuraminidase) occurs in ~1–3% of treated cases, with cross-resistance to other neuraminidase inhibitors .

Comparison with Other Investigational Compounds

Compound 3 (Novel Endonuclease Inhibitor)

38.543 for this compound) . However, its clinical efficacy and resistance profile remain unvalidated.

Combination Therapies

Clinical trials are ongoing .

Data Tables

Table 1: Comparative Profile of this compound and Neuraminidase Inhibitors

Table 2: Antiviral Activity Against Influenza Subtypes

| Drug | Influenza A Efficacy | Influenza B Efficacy |

|---|---|---|

| This compound | +++ | ++ |

| Oseltamivir | +++ | ++ |

| Zanamivir | +++ | +++ |

生物活性

Baloxavir marboxil is an antiviral medication primarily used for the treatment of influenza. This compound functions as a cap-dependent endonuclease inhibitor, effectively blocking viral replication. Its biological activity has been extensively studied, revealing significant insights into its efficacy, mechanism of action, and clinical implications.

This compound is a prodrug that is converted into its active form, baloxavir acid (BXA), through hydrolysis by esterases in the gastrointestinal tract and liver. The active metabolite selectively inhibits the polymerase acidic (PA) protein of influenza viruses, which is crucial for mRNA synthesis. This inhibition leads to a blockade of viral replication, making it effective against both influenza A and B viruses.

Pharmacodynamics

In preclinical studies, this compound demonstrated a rapid reduction in viral loads in murine models infected with influenza viruses. Notably, a dose-dependent decrease in pulmonary viral loads was observed within 24 hours post-administration, with increased survival rates among treated mice .

Case Studies and Clinical Trials

- Pediatric Study : An open-label study involving 107 children aged 1–11 years showed that a single dose of this compound significantly reduced viral titers and was well tolerated. However, the emergence of resistant variants (e.g., PA/I38T mutation) was noted, suggesting the need for careful monitoring in pediatric populations .

- Comparative Effectiveness : A study comparing this compound to oseltamivir found that patients treated with baloxavir experienced faster symptom alleviation and reduced viral load within 48 hours of symptom onset. The median time to alleviation of influenza symptoms (TTAIS) was significantly shorter in the baloxavir group (28 hours) compared to the oseltamivir group (48 hours) .

- Real-World Effectiveness : A recent study involving 509 patients confirmed that this compound led to a significant reduction in the duration of fever and other symptoms compared to oseltamivir, supporting its use as a first-line treatment for uncomplicated influenza .

Resistance and Variants

The emergence of resistant strains poses a challenge for the long-term efficacy of this compound. The PA/I38T substitution has been identified as a key mutation leading to reduced susceptibility to baloxavir acid, highlighting the importance of ongoing surveillance and potential adjustments in treatment protocols .

Summary Table of Key Findings

Q & A

Basic Research Questions

Q. What is the mechanism of action of baloxavir marboxil, and how does it differ from neuraminidase inhibitors (NAIs)?

this compound inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, blocking viral RNA replication early in the infection cycle. Unlike NAIs (e.g., oseltamivir), which prevent viral release from host cells by targeting neuraminidase, baloxavir disrupts viral transcription. This mechanism reduces viral load within 24 hours post-treatment and is effective against oseltamivir-resistant strains .

Q. How are key intermediates of this compound synthesized, and what methodologies optimize their production?

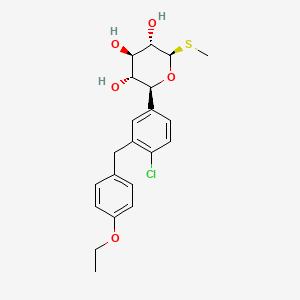

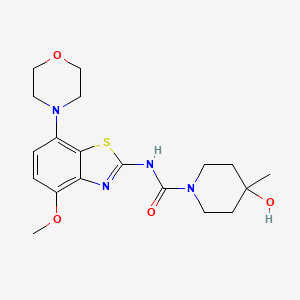

The synthesis involves two intermediates: 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-ol (Intermediate 1) and a tricyclic triazinanone scaffold (Intermediate 2). Green chemistry approaches, such as using ethylene glycol as a solvent, improve yield and reduce waste. Crystallization-induced diastereomer transformation (CIDT) is employed to enhance enantiomeric purity during scaffold assembly .

Q. What clinical trial designs have been used to evaluate this compound’s efficacy in uncomplicated influenza?

Phase III randomized, double-blind, placebo- and active-controlled trials (e.g., CAPSTONE-1) compared single-dose baloxavir (40–80 mg) with oseltamivir (75 mg twice daily for 5 days). Primary endpoints included time to alleviation of symptoms (TTAS) and viral load reduction. Intention-to-treat (ITT) and per-protocol analyses were conducted, with stratification by influenza A/B subtypes and risk factors .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens?

Baloxavir acid (active metabolite) exhibits linear pharmacokinetics with a half-life of ~79 hours, enabling single-dose administration. Food delays absorption but does not affect overall exposure. Phase I studies in healthy volunteers established weight-based dosing (40 mg for ≥80 kg; 80 mg for <80 kg) .

Advanced Research Questions

Q. What methodologies detect and analyze antiviral resistance mutations (e.g., PA I38T/M/F) in baloxavir-treated patients?

Resistance is assessed via phenotypic assays (e.g., plaque reduction) and genotypic sequencing of the PA subunit. In clinical trials, emergent I38T/M/F substitutions were identified in 2.2–9.7% of baloxavir recipients. Next-generation sequencing (NGS) and reverse-transcriptase PCR (RT-PCR) are used to monitor resistance in post-marketing surveillance .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling predict baloxavir’s efficacy across diverse populations?

Population PK models incorporating covariates (e.g., age, weight, ethnicity) simulate drug exposure and correlate it with TTAS. For example, a PK-TTAS model derived from Phase III data (NCT02954354) demonstrated similar efficacy in Asian and non-Asian subgroups despite ethnic differences in metabolism .

Q. What statistical approaches address contradictions in safety data between baloxavir and NAIs?

Meta-analyses of adverse event (AE) data from randomized trials and pharmacovigilance databases (e.g., FAERS) use propensity score matching to control for confounders. Baloxavir shows lower gastrointestinal AEs than oseltamivir but comparable overall AE rates. Subgroup analyses differentiate high-risk populations (e.g., immunocompromised patients) .

Q. How does this compound’s prophylactic efficacy compare to NAIs in household transmission studies?

In a Phase III trial (JapicCTI-184180), single-dose baloxavir reduced clinical influenza incidence in household contacts to 1.9% vs. 13.6% with placebo (adjusted risk ratio: 0.14). Comparative studies with oseltamivir are lacking, but baloxavir’s rapid viral suppression may offer superior post-exposure protection .

Q. What in vitro and in vivo models validate baloxavir’s activity against avian influenza strains (e.g., H5N1, H7N9)?

Ferret models and human airway epithelial cell cultures demonstrate baloxavir’s efficacy against avian strains by measuring viral titers and PA protein inhibition. These studies inform pandemic preparedness, as baloxavir retains activity against oseltamivir-resistant variants .

Q. How do cost-effectiveness analyses inform baloxavir’s adoption in public health strategies?

Budget-impact models (e.g., SEIR frameworks) quantify reduced transmission via baloxavir’s rapid viral suppression. In Japan, baloxavir showed better cost-effectiveness than oseltamivir, driven by shorter illness duration and fewer secondary infections .

Q. Methodological Considerations

- Resistance Monitoring: Combine phenotypic assays with NGS to track PA substitutions in real-world settings .

- Trial Design: Use adaptive designs for pediatric and hospitalized populations, where data gaps exist .

- Data Harmonization: Standardize AE reporting across studies to resolve safety discrepancies .

特性

IUPAC Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVPBGBYGMDSBG-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F2N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027758 | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985606-14-1 | |

| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baloxavir marboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baloxavir marboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALOXAVIR MARBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。